2,2,2-Trichloroethane-1-sulfonyl chloride

Beschreibung

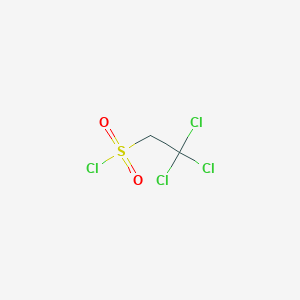

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trichloroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRAKGWZMUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-00-4 | |

| Record name | 2,2,2-trichloroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2,2,2 Trichloroethane 1 Sulfonyl Chloride Reactivity

Reaction Pathways with Unsaturated Organic Substrates

The reactivity of sulfonyl chlorides with unsaturated organic substrates, such as alkenes and alkynes, is multifaceted, potentially proceeding through various pathways including cycloadditions, additions, and radical reactions. The specific pathway is often influenced by the reaction conditions, the nature of the substrate, and the presence of catalysts or initiators.

[2+2] Annulation Reactions

In the presence of a base, such as a tertiary amine, sulfonyl chlorides can undergo dehydrochlorination to form highly reactive sulfene (B1252967) intermediates. These sulfenes can then participate in [2+2] cycloaddition reactions with electron-rich alkenes, such as enamines and ketene (B1206846) acetals, to yield four-membered thietane (B1214591) 1,1-dioxide rings. The mechanism is generally considered to be a stepwise process involving a zwitterionic intermediate. However, specific studies detailing the [2+2] annulation reactions of sulfenes generated from 2,2,2-trichloroethane-1-sulfonyl chloride are not readily found in the scientific literature.

Chlorosulfonylation Processes

The addition of a sulfonyl chloride across a double or triple bond, known as chlorosulfonylation, can be initiated by free radicals or transition metal catalysts. In a radical-mediated process, a radical initiator would abstract a chlorine atom from this compound to generate a 2,2,2-trichloroethanesulfonyl radical. This radical would then add to the unsaturated substrate, followed by chlorine atom transfer from another molecule of the sulfonyl chloride to yield the β-chloro sulfone product.

Sulfonylation and Sulfenylation Mechanisms

Sulfonylation reactions introduce a sulfonyl group (-SO2R) into a molecule. With unsaturated substrates, this can occur through various mechanisms. For instance, under Friedel-Crafts conditions, arenes can be sulfonylated by sulfonyl chlorides. Addition of sulfonyl radicals to alkenes and alkynes is also a common method for sulfonylation. Sulfenylation, the introduction of a sulfenyl group (-SR), is not a typical reaction of sulfonyl chlorides, which are at a higher oxidation state of sulfur.

Radical Reaction Mechanisms Initiated by this compound

This compound can serve as a source of the 2,2,2-trichloroethanesulfonyl radical (Cl3CCH2SO2•) upon initiation by heat, light, or a radical initiator. This electrophilic radical can add to alkenes and alkynes. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate. The chain reaction is propagated by the newly formed radical abstracting a chlorine atom from another molecule of this compound.

Illustrative Radical Addition Mechanism

| Step | Description |

|---|---|

| Initiation | Initiator → 2 In•In• + Cl3CCH2SO2Cl → InCl + Cl3CCH2SO2• |

| Propagation | Cl3CCH2SO2• + CH2=CHR → Cl3CCH2SO2CH2C•HRCl3CCH2SO2CH2C•HR + Cl3CCH2SO2Cl → Cl3CCH2SO2CH2CHClR + Cl3CCH2SO2• |

| Termination | Combination or disproportionation of radical species |

Ionic Reaction Mechanisms

In polar solvents and in the absence of radical initiators, reactions of sulfonyl chlorides with unsaturated systems can proceed through ionic mechanisms. For example, the addition to an alkene could be initiated by electrophilic attack of the sulfonyl chloride, potentially assisted by a Lewis acid catalyst, to form a carbocationic intermediate. This would then be trapped by the chloride ion. However, such pathways are less common for sulfonyl chlorides compared to radical additions.

Interactions with Nitrogen-Containing Nucleophiles

Sulfonyl chlorides readily react with primary and secondary amines in the presence of a base to form sulfonamides. This is a nucleophilic substitution reaction at the sulfur atom. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the hydrogen chloride produced. The reaction with tertiary amines can lead to the formation of sulfonylammonium salts, which can be useful as intermediates.

General Mechanism of Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine (RNH2) | N-Alkyl-2,2,2-trichloroethanesulfonamide |

Kinetic studies of these reactions typically show second-order kinetics, being first order in both the sulfonyl chloride and the amine. The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. Electron-withdrawing groups on the sulfonyl chloride, such as the trichloromethyl group in this compound, are expected to enhance its reactivity towards nucleophiles.

Formation of Sulfonamides and Derivatives

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. This reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated. nih.govucl.ac.uk

The 2,2,2-trichloroethanesulfonyl (Tces) group is recognized for its utility as a protecting group for amines. Its stability under various conditions and subsequent removal under specific, mild reductive conditions make it a valuable tool in multistep organic synthesis. The formation of N-silylamines prior to reaction with sulfonyl chlorides can also lead to high yields of sulfonamides, often under solvent-free conditions. nih.gov

Research has shown that the reactivity of sulfonyl chlorides is generally greater than that of sulfonyl fluorides in similar reactions. nih.gov The synthesis of a wide array of sulfonamides, including aliphatic, aromatic, primary, and secondary derivatives, is achievable through this methodology. nih.gov

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines This table is illustrative and provides generalized examples of the types of transformations possible.

| Sulfonyl Chloride | Amine | Base | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Triethylamine | R-NH-SO₂CH₂CCl₃ |

| This compound | Secondary Amine (R₂NH) | Pyridine | R₂N-SO₂CH₂CCl₃ |

| Benzenesulfonyl chloride | Diethylamine | Aqueous NaOH | N,N-Diethylbenzenesulfonamide |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | N-Benzyl-4-methylbenzenesulfonamide |

Reactivity with Imines

The reaction of sulfonyl chlorides, including this compound, with imines can lead to a variety of products depending on the reaction conditions and the structure of the reactants. researchgate.net One of the notable reactions is the sulfa-Staudinger cycloaddition, which can produce β-sultams. researchgate.net However, the reactivity is highly dependent on the nature of both the sulfonyl chloride and the imine.

In reactions with cyclic imines, the outcome is influenced by the ring size and steric hindrance of the imine. researchgate.net For instance, certain alkanesulfonyl chlorides react with linear imines to yield β-sultams, but their reactions with cyclic imines can be more complex. researchgate.net Investigations into these reactions have revealed that N-alkanesulfonyliminium ions can be formed as intermediates. These intermediates can then be attacked by nucleophiles present in the reaction mixture, such as water or chloride anions, leading to products other than the expected cycloaddition adducts. researchgate.net

Reaction with Triazoles and Regioselectivity Studies

The N-sulfonylation of unsubstituted 1,2,3-triazoles with sulfonyl chlorides like this compound typically yields a mixture of regioisomeric products: the 1-sulfonyl and 2-sulfonyl-1,2,3-triazoles. epa.govresearchgate.net The ratio of these isomers is influenced by several factors, including the steric bulk of the substituents on both the triazole ring and the sulfonyl chloride, as well as the reaction temperature. epa.govresearchgate.net

Studies have shown that with less bulky sulfonyl chlorides, such as mesyl chloride and tosyl chloride, the reaction with various substituted triazoles tends to favor the formation of the 1-substituted isomer. epa.govresearchgate.net Conversely, when a more sterically hindered sulfonyl chloride is used, the 2-substituted product is often favored. epa.govresearchgate.net This suggests that the N1 position is kinetically favored due to its higher nucleophilicity, while the N2 position, being more sterically hindered, leads to the thermodynamically more stable product. Increasing the reaction temperature has been observed to increase the proportion of the 2-substituted isomer, further supporting the idea of thermodynamic control. epa.govresearchgate.net

Table 2: Regioselectivity in the Sulfonylation of 1,2,3-Triazoles This table illustrates general trends observed in the literature.

| Sulfonyl Chloride | Triazole Substituent | Predominant Isomer | Controlling Factor |

|---|---|---|---|

| Mesyl chloride (less bulky) | Phenyl | 1-Sulfonyl | Kinetic Control |

| Tosyl chloride (less bulky) | Thiadiazolyl | 1-Sulfonyl | Kinetic Control |

| 2,4-Dimethylphenylsulfonyl chloride (bulky) | Phenyl | 2-Sulfonyl | Thermodynamic/Steric Control |

Electrophilic and Nucleophilic Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is characterized by a highly electrophilic sulfur atom. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it is susceptible to attack by a wide range of nucleophiles. iupac.orgmasterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. masterorganicchemistry.com

The general mechanism for nucleophilic substitution at the sulfonyl sulfur involves the attack of the nucleophile on the sulfur atom, forming a trigonal bipyramidal intermediate or transition state. The chloride ion, being a good leaving group, is then displaced, resulting in the formation of a new bond between the sulfur and the nucleophile. researchgate.net

Sulfonyl Chloride as a Source of Sulfonyl and Sulfenyl Groups

This compound is a versatile reagent that can serve as a source for both sulfonyl (R-SO₂-) and, under reductive conditions, sulfenyl (R-S-) groups. nih.govmagtech.com.cn

In its most common role, it acts as an electrophilic sulfonylating agent. Reactions with nucleophiles such as amines, alcohols, and thiols lead to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. magtech.com.cncymitquimica.com These reactions are fundamental in organic synthesis for the introduction of the 2,2,2-trichloroethanesulfonyl group. magtech.com.cn

Furthermore, sulfonyl chlorides can undergo reduction to generate sulfinyl chlorides or other active sulfinylating agents in situ. These can then react with nucleophiles to form sulfinamides. nih.gov This transformation expands the utility of sulfonyl chlorides beyond simple sulfonylation.

Role in Cross-Coupling and Functionalization Reactions

In recent years, sulfonyl chlorides have emerged as valuable partners in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions often proceed via a desulfitation mechanism, where the sulfonyl group is extruded as sulfur dioxide. This allows the organic moiety attached to the sulfonyl chloride to participate in the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Stille and Suzuki-Miyaura couplings, have been successfully adapted to use arenesulfonyl chlorides as coupling partners. nih.govresearchgate.net In these processes, the sulfonyl chloride can act as an alternative to the more traditional organohalides. nih.gov Research has shown that arenesulfonyl chlorides can be more reactive than the corresponding aryl chlorides or bromides in some Stille cross-coupling reactions. nih.gov This opens up new avenues for the synthesis of complex molecules in medicinal chemistry and materials science. nih.gov

Reactivity of the Trichloroethane Moiety

The trichloroethane moiety (Cl₃C-CH₂-) of this compound and its derivatives possesses its own distinct reactivity, primarily centered around the trichloromethyl group. This group is susceptible to elimination and reduction reactions.

A key reaction of the 2,2,2-trichloroethanesulfonyl group, particularly when it is used as a protecting group (e.g., in sulfonamides), is its removal under reductive conditions. Treatment with reducing agents such as zinc in acetic acid or electrolysis can effect the cleavage of the carbon-sulfur bond, often accompanied by elimination, to regenerate the parent amine. The presence of the three chlorine atoms facilitates this reductive cleavage.

Additionally, under basic conditions, derivatives of this compound can undergo dehydrochlorination or other elimination pathways. For example, reaction of 2-chloroethanesulfonyl chloride (a related compound) with amines in the presence of a base can lead to the formation of an ethenesulfonamide (B1200577) intermediate through dehydrohalogenation. rit.edu This vinylsulfonamide can then undergo further reactions, such as Michael additions. rit.edu While not identical, this illustrates the potential for elimination reactions involving the chloro-substituted ethyl chain.

Cleavage Reactions Involving Carbon-Halogen Bonds

The carbon-chlorine (C-Cl) bonds in the trichloromethyl group of this compound are generally stable. However, under specific reaction conditions, cleavage of these bonds can be induced. One of the primary pathways for the cleavage of C-Cl bonds in related chloroalkanes is through dehydrochlorination. This reaction typically requires a base to abstract a proton from a carbon atom adjacent to the one bearing the chlorine atom, leading to the formation of an alkene and elimination of HCl.

In the case of this compound, the presence of the electron-withdrawing sulfonyl chloride group acidifies the α-protons, making them susceptible to abstraction by a base. However, the stability of the resulting carbanion and the steric hindrance around the trichloromethyl group can influence the feasibility and rate of such elimination reactions.

Research on analogous compounds, such as 2-chloroethylbenzene, has demonstrated that dehydrochlorination can be achieved at elevated temperatures, resulting in the formation of styrene. This suggests that with appropriate reagents and conditions, C-Cl bond cleavage in this compound via an elimination pathway is plausible.

The strength of the C-Cl bond also plays a critical role. In polychlorinated alkanes, the bond dissociation energies of C-Cl bonds are high, making their homolytic cleavage challenging. However, photochemical or radical-initiated reactions can provide the necessary energy to overcome this barrier. For instance, visible-light-induced C-Cl bond activation has been reported for various polychloroalkanes through the generation of triplet carbenes, which can then insert into the C-Cl bond.

Below is a table summarizing the typical conditions for C-Cl bond cleavage in related compounds, which could be extrapolated to this compound.

| Reaction Type | Reagent/Condition | Product Type |

| Dehydrochlorination | Base (e.g., NaOH, t-BuOK) | Alkene |

| Reductive Dechlorination | Reducing agent (e.g., Zn, H2/Pd) | Alkane |

| Photochemical Cleavage | UV light | Radicals |

Electron Transfer Processes and Radical Anion Intermediates

Electron transfer processes represent a key mechanistic pathway for the activation of sulfonyl chlorides, including this compound. These processes typically involve the transfer of an electron to the sulfonyl chloride molecule, leading to the formation of a transient radical anion intermediate.

A notable example of such a process is the visible-light-mediated photoredox-catalyzed hydrosulfonylation of alkenes. In this type of reaction, a photocatalyst, upon excitation by light, can donate an electron to the sulfonyl chloride. This single-electron transfer (SET) results in the formation of a radical anion.

The radical anion of a sulfonyl chloride is generally unstable and undergoes rapid fragmentation. This fragmentation involves the cleavage of the sulfur-chlorine (S-Cl) bond to generate a sulfonyl radical and a chloride anion. The resulting sulfonyl radical is a key intermediate that can then participate in subsequent reactions, such as addition to an alkene.

The proposed mechanism for the formation of a sulfonyl radical from a sulfonyl chloride via an electron transfer process is as follows:

Photoexcitation of Catalyst: [Catalyst] + hν → [Catalyst]*

Single-Electron Transfer (SET): [Catalyst]* + R-SO₂Cl → [Catalyst]⁺ + [R-SO₂Cl]⁻•

Fragmentation of Radical Anion: [R-SO₂Cl]⁻• → R-SO₂• + Cl⁻

In the context of this compound, the resulting CCl₃CH₂SO₂• radical would be the key reactive species.

The feasibility of the initial electron transfer is dependent on the reduction potential of the sulfonyl chloride and the oxidation potential of the excited-state photocatalyst. The highly electronegative chlorine atoms on the β-carbon in this compound can influence its reduction potential, potentially making it a suitable substrate for such electron transfer reactions.

The table below outlines the key species involved in the electron transfer process leading to the formation of a sulfonyl radical.

| Species | Role |

| Sulfonyl Chloride (R-SO₂Cl) | Electron Acceptor |

| Excited Photocatalyst ([Catalyst]*) | Electron Donor |

| Radical Anion ([R-SO₂Cl]⁻•) | Transient Intermediate |

| Sulfonyl Radical (R-SO₂•) | Key Reactive Intermediate |

| Chloride Anion (Cl⁻) | Leaving Group |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are primarily dictated by the reaction mechanism and the nature of the reacting partner. While the this compound molecule itself is achiral, its reactions can lead to the formation of chiral products, or it can react with chiral molecules in a stereoselective manner.

One of the most common reactions of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. The stereochemistry of this process has been extensively studied for various arenesulfonyl chlorides. It is generally accepted that nucleophilic substitution at a tetracoordinate sulfur center can proceed via two main mechanisms: a concerted SN2-type mechanism or a stepwise addition-elimination mechanism.

In a concerted SN2 mechanism, the nucleophile attacks the sulfur atom from the side opposite to the leaving group (the chloride ion), leading to an inversion of configuration at the sulfur center if it were chiral. For an achiral substrate like this compound reacting with a chiral nucleophile, this mechanism can lead to the formation of diastereomeric products.

The addition-elimination mechanism involves the formation of a trigonal bipyramidal intermediate. The stereochemical outcome in this case depends on the relative positions of the entering and leaving groups in this intermediate and whether pseudorotation can occur. This can lead to either retention or inversion of configuration.

Another important class of reactions where stereochemistry is crucial is the addition of sulfonyl chlorides to unsaturated systems, such as alkynes. The radical addition of sulfonyl chlorides to alkynes can be stereoselective, leading to the preferential formation of either the (E)- or (Z)-β-chlorovinyl sulfone. The stereoselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions. For example, copper-catalyzed additions have been shown to be highly stereoselective.

When this compound reacts with a prochiral alkene, the addition of the CCl₃CH₂SO₂• radical can create a new stereocenter. The facial selectivity of this addition (i.e., attack from the Re or Si face of the double bond) will determine the stereochemistry of the resulting product. In the absence of a chiral influence (such as a chiral catalyst or auxiliary), a racemic mixture of enantiomers would be expected.

The table below summarizes the potential stereochemical outcomes for different reaction types involving a generic sulfonyl chloride, which are applicable to this compound.

| Reaction Type | Stereochemical Outcome at Sulfur (if chiral) | Stereochemical Outcome at Carbon (if applicable) |

| SN2 Nucleophilic Substitution | Inversion of configuration | - |

| Addition-Elimination Nucleophilic Substitution | Inversion or retention of configuration | - |

| Radical Addition to Alkenes/Alkynes | - | Formation of new stereocenters (potentially stereoselective) |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2,2,2 Trichloroethane 1 Sulfonyl Chloride Reactions

Mass Spectrometry for Product Identification and Mechanistic Intermediate Detection

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of products and identifying transient intermediates that may be present in low concentrations. rsc.org For 2,2,2-trichloroethane-1-sulfonyl chloride, electron impact (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's mass, as well as a characteristic pattern of fragment ions.

The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern for the molecular ion and any chlorine-containing fragments, aiding in their identification. Fragmentation analysis can help confirm the structure by showing the loss of predictable neutral fragments. libretexts.orgchemguide.co.ukyoutube.com For example, cleavage of the C-S bond or S-Cl bond would produce characteristic fragment ions. miamioh.edu This technique is particularly powerful for detecting short-lived reaction intermediates when coupled with rapid sampling methods.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (C₂H₂Cl₄O₂S) This interactive table shows the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments. The molecular weight is approximately 230 g/mol .

| Ion | Predicted m/z | Identity/Origin |

|---|---|---|

| [C₂H₂Cl₄O₂S]⁺ | 230 (isotopic pattern) | Molecular Ion (M⁺) |

| [C₂H₂Cl₃S]⁺ | 181 (isotopic pattern) | Loss of HCl and O₂ |

| [CH₂SO₂Cl]⁺ | 113 (isotopic pattern) | Cleavage of C-C bond |

| [CCl₃]⁺ | 117 (isotopic pattern) | Cleavage of C-C bond |

X-ray Crystallography for Structural Confirmation of Derivatives

X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level, including precise bond lengths, bond angles, and stereochemistry. researchgate.net While this compound itself may be a liquid or difficult to crystallize, its solid derivatives, such as sulfonamides or sulfonate esters, are often ideal candidates for single-crystal X-ray diffraction.

To perform this analysis, the sulfonyl chloride is reacted with a suitable nucleophile (e.g., an amine or alcohol) to form a stable, crystalline product. kcl.ac.uk A high-quality single crystal is then grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise atomic positions can be determined. This technique is the gold standard for confirming the structure of a novel compound formed in a reaction. acs.org

Table 5: Structural Parameters Obtainable from X-ray Crystallography of a Sulfonamide Derivative This interactive table lists the key types of structural data that can be determined for a derivative such as Cl₃C-CH₂-SO₂NH-R.

| Parameter | Description | Typical Application |

|---|---|---|

| Bond Lengths | The precise distance between two bonded atoms (e.g., S=O, S-N, C-Cl). | Confirms connectivity and provides insight into bond order and electronic effects. |

| Bond Angles | The angle formed by three connected atoms (e.g., O-S-O, C-S-N). | Defines the local geometry around an atom (e.g., tetrahedral geometry at the sulfur atom). |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the overall conformation and shape of the molecule in the solid state. |

| Unit Cell Dimensions | The dimensions of the repeating crystalline lattice. | Characterizes the crystal packing and intermolecular interactions (e.g., hydrogen bonding). |

Chromatographic Techniques for Reaction Mixture Analysis and Purification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for both analyzing the composition of complex reaction mixtures and for purifying the desired products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. rsc.orgmdpi.com A reaction mixture is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer for identification. This is a powerful tool for identifying starting materials, products, and byproducts in a single run. However, care must be taken as sulfonyl chlorides can sometimes degrade at the high temperatures used in the GC injector. soton.ac.uk

High-Performance Liquid Chromatography (HPLC) is used for compounds that are non-volatile or thermally sensitive. sielc.comresearchgate.netpatsnap.com Separation occurs in a liquid mobile phase based on the analyte's affinity for the stationary phase. google.com HPLC is widely used for both analytical monitoring of reaction progress and for preparative purification to isolate the final product in high purity. sielc.comsigmaaldrich.com

Table 6: Comparison of Chromatographic Techniques for Reaction Analysis This interactive table compares the applications and considerations for using GC-MS and HPLC to analyze reactions of this compound.

| Technique | Principle of Separation | Suitable Analytes | Key Advantages | Key Limitations |

|---|---|---|---|---|

| GC-MS | Volatility and polarity | Volatile, thermally stable compounds | High resolution, provides mass spectral data for definitive identification. rsc.org | Potential for thermal degradation of sulfonyl chlorides. Not suitable for non-volatile products. |

| HPLC | Polarity, affinity for stationary phase | Non-volatile, thermally sensitive compounds | Non-destructive, suitable for a wide range of compounds, easily scaled for purification. google.com | Lower resolution than GC for some applications, identification may require coupling to MS. |

Computational Chemistry and Theoretical Modeling of 2,2,2 Trichloroethane 1 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of energy profiles and the identification of transition states. This information is crucial for understanding the kinetics and thermodynamics of a chemical process. For sulfonyl chlorides, nucleophilic substitution reactions are a common area of investigation. DFT studies on similar compounds, such as arenesulfonyl chlorides, have shown that these reactions can proceed through different mechanisms, including the SN2 mechanism, which involves a single transition state.

In a hypothetical reaction of 2,2,2-Trichloroethane-1-sulfonyl chloride with a nucleophile, DFT could be employed to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. By modeling the reactants, transition state, and products, the change in enthalpy and Gibbs free energy can be determined.

For instance, in the dehydrochlorination of 1,1,2-trichloroethane, DFT simulations have revealed the presence of multiple parallel reactions with different activation energies. bohrium.com A similar approach for this compound could elucidate its potential reaction pathways, such as elimination or substitution, and predict the most favorable one under specific conditions.

Table 1: Hypothetical Energy Profile Data from DFT Calculations for a Reaction of this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | Value | Value |

| Products | Value | Value |

| Note: This table represents the type of data that would be generated from DFT calculations. Actual values would require specific computational studies. |

Electrostatic potential (ESP) analysis is a valuable tool for understanding and predicting intermolecular interactions. The ESP map highlights regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). A σ-hole is a region of positive electrostatic potential that exists on the outer surface of a covalently bonded atom, along the axis of the bond. bohrium.comnih.gov This positive region can engage in attractive noncovalent interactions with electron-rich sites.

In this compound, the highly electronegative chlorine atoms of the trichloroethyl group significantly influence the electronic distribution of the entire molecule. It is expected that the chlorine atoms would create positive σ-holes on their outer surfaces. The magnitude of these σ-holes is influenced by the electron-withdrawing power of the atoms they are bonded to. researchgate.net The presence of three chlorine atoms on the adjacent carbon would likely enhance the positive character of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. An ESP analysis would visualize these features and provide a qualitative prediction of the sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of sulfonyl group | Negative | Site for electrophilic attack or hydrogen bonding |

| Sulfur atom of sulfonyl group | Positive | Site for nucleophilic attack |

| Chlorine atoms of trichloroethyl group | Positive σ-hole | Potential for halogen bonding interactions |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique can provide valuable insights into the influence of the solvent on reaction mechanisms and the conformational flexibility of a molecule. For a molecule like this compound, MD simulations could be used to explore its behavior in different solvent environments.

The choice of solvent can significantly impact reaction rates and even alter the preferred reaction pathway. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing a detailed picture of the solvation shell. This information can help to rationalize experimentally observed solvent effects or to predict the optimal solvent for a particular reaction.

Furthermore, this compound possesses rotational freedom around its carbon-carbon and carbon-sulfur bonds. MD simulations can be used to perform a conformational analysis, identifying the most stable conformers and the energy barriers for interconversion between them. nih.gov Understanding the conformational landscape is important as different conformers may exhibit different reactivities. The results of MD simulations can provide a dynamic perspective on the molecule's structure that complements the static picture obtained from quantum mechanical calculations. nih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR) in Related Sulfonyl Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. acs.org While no specific QSAR studies on this compound were identified, the extensive research on other sulfonyl compounds, particularly sulfonamides, provides a framework for how such an analysis could be approached. nih.govnih.govresearchgate.netresearchgate.net

In a typical QSAR study, a set of related compounds with known activities is used to build a mathematical model. This model is based on molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds.

For a series of compounds related to this compound, a QSAR model could be developed to predict their reactivity in a specific reaction or their potential biological activity. The descriptors in such a model might include parameters like molecular weight, logP (a measure of hydrophobicity), and quantum chemically calculated values such as atomic charges or orbital energies. The insights gained from QSAR studies can guide the design of new molecules with desired properties. ucsd.edursc.orgqub.ac.ukmedwinpublishers.comqub.ac.uk

Table 3: Common Molecular Descriptors Used in QSAR Studies of Sulfonyl Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of atoms | Basic molecular composition and size |

| Topological | Connectivity indices | Atomic connectivity and branching |

| Electronic | Dipole moment, Atomic charges | Distribution of electrons in the molecule |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

| Hydrophobic | LogP | Partitioning between aqueous and non-aqueous phases |

Applications of 2,2,2 Trichloroethane 1 Sulfonyl Chloride and Its Derivatives in Complex Organic Synthesis

Role as a Protecting Group Strategy

The trichloroethyl (TCE) group is recognized as a viable protecting group, particularly for sulfonates. nih.govresearchgate.net Sulfonyl groups, in general, are effective for protecting amines by converting them into sulfonamides. chem-station.com This transformation reduces the nucleophilicity and basicity of the amine. chem-station.com The stability of sulfonyl groups under both acidic and basic conditions makes them robust protecting groups suitable for multi-step syntheses. chem-station.com

Specifically, trichloroethyl sulfonic esters have been noted for their stability under harsh acidic conditions. researchgate.net This stability was a key feature in the enantioselective synthesis of l-FmocPhe(p-CH2SO3TCE)OH, a building block used in the solid-phase synthesis of a peptide analog. nih.govresearchgate.net The use of the TCE group allowed for a straightforward synthetic route due to its resilience to acid. nih.govresearchgate.net

| Protecting Group | Functional Group Protected | Key Stability Feature | Reference |

| Trichloroethyl (TCE) | Sulfonate | Stable to harsh acidic conditions | researchgate.net |

| Sulfonyl (general) | Amine | Stable under acidic and basic conditions | chem-station.com |

Precursor to Sulfones and Sulfonamides in Multi-step Synthesis

Sulfonyl chlorides are widely used as intermediates and raw materials in organic and pharmaceutical synthesis because they are important sources of sulfonyl groups. google.com The most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com This versatility makes sulfonyl chlorides, including 2,2,2-trichloroethane-1-sulfonyl chloride, foundational precursors for a wide range of sulfone and sulfonamide derivatives. google.com

The sulfonamide functional group is a key component in a vast array of therapeutic agents. ucl.ac.uk Sulfonamides exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. ekb.eg The synthesis of these biologically active molecules often relies on the reaction of a sulfonyl chloride with an appropriate amine. cbijournal.comresearchgate.net

While direct examples involving this compound are not detailed in the provided research, the general methodology is well-established. For instance, various aryl and heteroaryl sulfonyl chlorides are reacted with amines to produce corresponding sulfonamides with significant biological potential. cbijournal.comucl.ac.uk The development of efficient synthetic processes for sulfonamides is a continuous focus of research in organic synthesis due to the importance of this scaffold in medicinal chemistry. cbijournal.com

Examples of Biologically Active Compound Classes Synthesized from Sulfonyl Chlorides:

Antibacterials: Sulfonamides were among the first effective antibacterial drugs. ucl.ac.uk

Anticancer Agents: Novel anticancer drugs often incorporate the sulfonamide moiety. ekb.eg

Antiviral Agents: Compounds like Darunavir, an antiviral medication, contain a sulfonamide group. ekb.eg

Anti-inflammatory Drugs: Celecoxib, a well-known anti-inflammatory drug, is a sulfonamide. ekb.eg

The reactivity of the sulfonyl chloride group is harnessed to construct heterocyclic systems. Although specific examples detailing the use of this compound in forming sulfonyl-containing heterocycles are limited in the provided sources, the general principle is an established synthetic strategy. For example, a related compound, 2-chloroethanesulfonyl chloride, reacts with amines like aniline to yield compounds such as 2-phenylaminoethanesulfonanilide, demonstrating the formation of a functionalized acyclic sulfonamide that could be a precursor to cyclization. rit.edu The trichloroethyl group in sulfonic esters is noted to withstand various reaction conditions, which is a valuable attribute in multi-step syntheses that might include heterocycle formation. researchgate.net

Utilization in Polymer Chemistry and Material Science

The introduction of sulfonyl groups can modify the properties of polymers. For example, the functionalization of polymers with the trifluoromethanesulfonyl group, introduced via its corresponding sulfonyl chloride, can enhance a material's thermal stability, conductivity, and hydrophobicity. smolecule.com While this example uses a fluorinated analog, it highlights the potential role of halogenated ethanesulfonyl chlorides in polymer modification.

A related chlorinated polymer is poly(chloroethene), also known as polyvinyl chloride (PVC), which is a versatile and widely used plastic in construction, packaging, and cable insulation. essentialchemicalindustry.org However, its synthesis is from chloroethene and not directly from this compound. essentialchemicalindustry.org

Stereoselective Transformations Catalyzed or Enabled by this compound

Sulfonyl chlorides can participate in stereoselective reactions, particularly in the addition to unsaturated bonds. The copper-catalyzed addition of various sulfonyl chlorides to acetylenes has been shown to produce (Z)-β-chlorovinyl sulfones with high yields and stereoselectivity. researchgate.net This reaction proceeds via a free-radical chain mechanism where the copper catalyst acts as a chlorine atom transfer agent. researchgate.net This method allows for the one-step synthesis of stereodefined vinyl sulfones, which are valuable synthetic intermediates. researchgate.net While the specific use of this compound in this context is not explicitly detailed, the general reactivity of sulfonyl chlorides suggests its potential applicability in similar stereoselective transformations. researchgate.net

| Reaction Type | Reagents | Product | Stereoselectivity | Reference |

| Chlorosulfonylation | Sulfonyl Chloride, Acetylene, Copper Catalyst | (Z)-β-chlorovinyl sulfone | High (Z-selectivity) | researchgate.net |

Future Perspectives and Uncharted Territories in 2,2,2 Trichloroethane 1 Sulfonyl Chloride Research

Exploration of Novel Catalytic Transformations

The reactivity of the sulfonyl chloride group is well-established, traditionally serving as a precursor for sulfonamides and sulfonate esters. However, the future of 2,2,2-trichloroethane-1-sulfonyl chloride lies in expanding its reactivity profile through modern catalytic methods. The electron-withdrawing nature of the trichloromethyl group is anticipated to significantly influence the reactivity of the sulfonyl chloride, potentially opening up new avenues for chemical transformations.

Recent advancements in photocatalysis offer a compelling direction for new research. nih.govacs.orgacs.org Light-mediated reactions could enable novel transformations of this compound that are not accessible through traditional thermal methods. For instance, photocatalytic approaches could facilitate the generation of sulfonyl radicals from this compound, which could then participate in a variety of carbon-sulfur bond-forming reactions. researchgate.netbohrium.com The development of such methods would provide a powerful tool for the synthesis of complex organosulfur compounds.

Palladium-catalyzed cross-coupling reactions represent another fertile ground for exploration. nih.gov While the direct use of sulfonyl chlorides in such reactions can be challenging, innovative catalytic systems could enable the coupling of the 2,2,2-trichloroethanesulfonyl moiety with a wide range of organic partners. Success in this area would provide a direct and modular route to novel compounds bearing this unique functional group.

A summary of potential catalytic transformations for this compound is presented in the table below.

| Catalytic Approach | Potential Transformation | Potential Products |

| Photocatalysis | Sulfonyl radical generation and addition to alkenes/alkynes | Novel vinyl and alkyl sulfones |

| Palladium-Catalysis | Cross-coupling with boronic acids or organozinc reagents | Aryl and alkyl sulfones with the 2,2,2-trichloroethanesulfonyl moiety |

| Copper-Catalysis | Atom transfer radical addition (ATRA) | Complex chlorinated sulfones |

| Organocatalysis | Asymmetric transformations | Chiral sulfonate esters and sulfonamides |

Development of Advanced Functional Materials Incorporating the 2,2,2-Trichloroethane-1-sulfonyl Moiety

The unique combination of a sulfonyl group and a trichloromethyl group in this compound makes it an attractive candidate for the development of advanced functional materials. The incorporation of this moiety into polymers or other materials could impart desirable properties such as enhanced thermal stability, flame retardancy, and specific chemical reactivity.

One promising area of investigation is the use of this compound as a monomer or functionalizing agent in polymer synthesis. nih.govchemistryviews.org The sulfonyl chloride can react with diols or diamines to form polysulfonates or polysulfonamides, respectively. The presence of the bulky trichloromethyl group in the polymer backbone could lead to materials with high glass transition temperatures and improved mechanical properties. Furthermore, the high chlorine content would be expected to confer flame-retardant properties to the resulting polymers.

Another exciting prospect is the use of the 2,2,2-trichloroethanesulfonyl group to modify the surfaces of materials. For example, it could be grafted onto the surface of silica (B1680970) or other inorganic supports to create novel stationary phases for chromatography or solid-supported catalysts. The sulfonyl group provides a handle for further functionalization, while the trichloromethyl group would modify the surface polarity and interactions with analytes or reactants.

The potential applications of this compound in materials science are summarized in the following table.

| Material Type | Method of Incorporation | Potential Properties and Applications |

| Polymers | Polycondensation with diols or diamines | High thermal stability, flame retardancy, specialized engineering plastics |

| Coatings | Surface grafting onto various substrates | Enhanced chemical resistance, hydrophobicity, anti-fouling surfaces |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification of MOF linkers | Modified pore environments for selective gas adsorption or catalysis rsc.org |

| Nanomaterials | Functionalization of nanoparticles | Tailored surface properties for applications in catalysis or sensing |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of sulfonyl chlorides can often be challenging due to their reactivity and the hazardous nature of the reagents involved. rsc.org Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability for reactions involving such compounds. mdpi.comresearchgate.net

The integration of this compound into flow chemistry setups could enable its use in multi-step synthetic sequences with minimal manual intervention. researchgate.netwiley-vch.denih.gov Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org This would be particularly beneficial for exothermic reactions involving this compound, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation.

Automated synthesis platforms, which combine robotics with sophisticated software, could further accelerate research involving this compound. mdpi.comresearchgate.net These systems can be programmed to perform a large number of reactions in parallel, enabling the rapid screening of reaction conditions and the discovery of new transformations. This high-throughput approach would be invaluable for exploring the full synthetic potential of this compound.

Bio-inspired Synthetic Applications and Bioconjugation Strategies

The field of bio-inspired materials and bioconjugation is rapidly expanding, with a growing demand for new chemical tools to modify and study biological systems. nih.govnih.gov While the direct biological applications of a heavily chlorinated compound like this compound may not be immediately apparent, its reactivity could be harnessed in bio-inspired synthetic contexts.

One potential avenue is the use of the 2,2,2-trichloroethanesulfonyl group as a reactive handle in the synthesis of complex molecules with potential biological activity. For example, it could be used to introduce a unique tag or label onto a biomolecule for imaging or diagnostic purposes. The sulfonyl chloride can react with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, to form stable covalent linkages. nih.gov

Furthermore, the principles of bio-inspired polymer design could be applied to create novel materials incorporating the 2,2,2-trichloroethanesulfonyl moiety. acs.orgmdpi.com For instance, self-assembling block copolymers containing this group could be designed to form well-defined nanostructures with potential applications in drug delivery or biomaterials science.

Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry

The future of research on this compound will likely be characterized by a high degree of cross-disciplinary collaboration. The development of novel catalytic transformations (organic chemistry) will be essential for unlocking its synthetic potential, while the incorporation of this compound into advanced materials (materials chemistry) will drive the discovery of new applications.

For example, the synthesis of novel polymers incorporating the 2,2,2-trichloroethanesulfonyl moiety will require expertise in both polymer chemistry and organic synthesis. Similarly, the development of new catalysts for the selective transformation of this compound will benefit from a combination of organometallic chemistry and computational modeling.

This cross-disciplinary approach will be crucial for fully realizing the potential of this compound as a versatile building block for the next generation of chemical synthesis and materials science. The synergy between different fields of chemistry will undoubtedly lead to exciting and unforeseen discoveries in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-Trichloroethane-1-sulfonyl chloride, and what critical parameters influence reaction efficiency?

- Methodological Answer : Sulfonyl chlorides are typically synthesized via sulfonation followed by chlorination. For analogous compounds like 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride, reactions involve thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) under anhydrous conditions . For this compound, a plausible route involves reacting 2,2,2-trichloroethanol with chlorosulfonic acid in dichloromethane at 0–5°C to minimize side reactions. Key parameters include:

- Temperature control : Exothermic reactions require cooling to prevent decomposition.

- Moisture exclusion : Use of inert atmospheres (N₂/Ar) to avoid hydrolysis .

- Solvent selection : Dichloromethane enhances reagent solubility and moderates reactivity .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Post-synthesis, distillation under reduced pressure (e.g., 50–60°C at 10–15 mmHg) is effective for sulfonyl chlorides, as demonstrated for 2-Chloroethanesulfonyl chloride (boiling point: 203°C at atmospheric pressure) . Column chromatography with silica gel and hexane/ethyl acetate (4:1) can remove unreacted starting materials. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass containers under inert gas (N₂) at –20°C to prevent thermal degradation and hydrolysis .

- Handling : Use PPE (nitrile gloves, face shield) and work in fume hoods with adequate ventilation to avoid inhalation of toxic vapors .

- Moisture sensitivity : Reacts violently with water; use anhydrous solvents and drying tubes during reactions .

Advanced Research Questions

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for CH₂Cl (δ 3.8–4.2 ppm) and SO₂Cl groups (no protons). For comparison, 2-Chloroethanesulfonyl chloride shows a triplet for CH₂Cl at δ 3.95 ppm .

- ¹³C NMR : SO₂Cl carbons appear at δ 55–60 ppm, while CH₂Cl resonates at δ 45–50 ppm .

- IR : Strong S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹; C-Cl stretches at 600–700 cm⁻¹ .

Q. What strategies resolve contradictions in reported reaction yields for sulfonation of trichloroethane derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equiv) improves conversion but risks sulfone byproducts.

- Reaction time : Monitor via TLC (hexane/ethyl acetate) to optimize duration (typically 4–6 hours) .

- Side reactions : Hydrolysis or thermal decomposition can be mitigated by strict temperature control (<10°C) .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. However, dichloromethane or THF is preferred for moisture-sensitive reactions to avoid solvolysis . Kinetic studies using GC-MS can track solvent effects on reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.